C2 Methylene Spacer vs. Direct Methylamino Attachment
The target compound (C₇H₁₂N₄O, MW 168.20) carries a methylaminomethyl group at C2, incorporating a methylene (-CH₂-) bridge between the pyrimidine ring and the secondary amine nitrogen. This contrasts with the most structurally similar commercial comparator, 6-amino-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one (CAS 95384-18-2; C₆H₁₀N₄O, MW 154.17), in which the methylamino group is directly appended to the pyrimidine ring with no intervening carbon atom . The presence of the methylene spacer increases the number of freely rotatable bonds by one (from 1 to 2), alters the basicity of the side-chain nitrogen by converting it from a vinylogous amidine-type amine to an aliphatic secondary amine, and extends the hydrogen-bond-donating functionality by approximately 1.3–1.5 Å from the heterocyclic plane . In fragment-based screening cascades, analogous linker-length modifications within dihydropyrimidinone series have been documented to shift target binding affinities by factors exceeding 100-fold .
| Evidence Dimension | C2 side-chain topology: methylene spacer presence |
|---|---|
| Target Compound Data | 6-Amino-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one: C2 substituent = –CH₂–NH–CH₃; rotatable bonds = 2; MW = 168.20 g/mol; formula C₇H₁₂N₄O |
| Comparator Or Baseline | 6-Amino-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one (CAS 95384-18-2): C2 substituent = –NH–CH₃ (directly attached); rotatable bonds = 1; MW = 154.17 g/mol; formula C₆H₁₀N₄O |
| Quantified Difference | MW difference: +14.03 Da (one methylene unit); rotatable bond count increase: +1; side-chain nitrogen pKa shift from ~4–6 (vinylogous amidine) to ~8–10 (aliphatic secondary amine), estimated |
| Conditions | Structural/cheminformatic comparison based on vendor-provided molecular formulas and SMILES notations; pKa values are class-level estimates derived from analogous heterocyclic systems |
Why This Matters
The methylene spacer alters the protonation state and hydrogen-bonding geometry of the sole ionizable side-chain functionality, which is typically critical for engaging the hinge region or phosphate-binding loop in kinase active sites; procurement of the incorrect analog risks a complete loss of target engagement.
